(R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride
Description
Properties
IUPAC Name |
(3R)-1-benzyl-3-methyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H/t12-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFBGUMDLUWKAX-CURYUGHLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)CC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCCN1)CC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
Reductive alkylation serves as a foundational step in constructing the benzylamine moiety of the target compound. As demonstrated in the synthesis of (R)-N-benzyl-1-methoxy-1-oxopropan-2-aminium chloride, this method involves the condensation of benzylamine with ketone or aldehyde precursors under reducing conditions. For (R)-1-Benzyl-3-methyl-diazepane dihydrochloride, the process typically employs:
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Benzylamine as the nucleophile.
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3-Methyl-1,4-diazepane or its protected variants as the carbonyl-containing substrate.
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Sodium cyanoborohydride or Rhodium catalysts (e.g., Rh(CO)₂acac with Biphephos) to facilitate stereoselective reduction.
The reaction proceeds via imine formation followed by hydrogenation, ensuring retention of the (R)-configuration at the stereogenic center.
Optimization and Yield
Key parameters influencing yield and enantiomeric excess (ee) include:
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Solvent system : Tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) enhances solubility of intermediates.
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Catalyst loading : Rhodium-based systems achieve >90% conversion at 70°C under 5 bar H₂/CO.
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Acidic additives : Camphorsulfonic acid (0.5 equiv) improves reaction rate and selectivity.
Typical yields range from 75–85% , with ee values exceeding 98% when chiral auxiliaries are employed.
Cyclization of Protected Amino Esters
Stepwise Synthesis from Chiral Starting Materials
Patent literature outlines a multi-step route beginning with (R)-methyl 3-(N-benzyl-2-((t-butyloxycarbonyl)amino)acetamido)butyrate. The procedure involves:
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Deprotection : Treatment with HCl in methanol (30–45% w/v) at 50°C for 6 hours to remove the t-butyloxycarbonyl (Boc) group.
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Cyclization : Heating the deprotected intermediate in anhydrous toluene with potassium carbonate (2 equiv) at 110°C overnight, forming the diazepane backbone.
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Salt Formation : Precipitation of the dihydrochloride salt using concentrated HCl in ethyl acetate or methanol.
Critical Reaction Conditions
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Temperature control : Cyclization at 110°C ensures complete ring closure without racemization.
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Base selection : Potassium carbonate outperforms sodium hydride in minimizing side reactions (yield: 90–94% vs. 85%).
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Acid concentration : Higher HCl concentrations (e.g., 45% in ethyl acetate) improve salt precipitation efficiency.
Characterization data from this route includes ¹H NMR (400 MHz, CDCl₃) signals at δ 7.35 (t, J = 7.3 Hz, benzyl aromatic protons) and δ 1.63 (d, J = 7.0 Hz, methyl group).
Direct Benzylation of 3-Methyl-1,4-diazepane
One-Pot Alkylation Protocol
Commercial synthesis simplifies the process by reacting preformed 3-methyl-1,4-diazepane with benzyl chloride or benzyl bromide in polar aprotic solvents (e.g., DMF or DMSO). Key steps include:
Advantages and Limitations
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Yield : 70–80% after recrystallization from ethanol/water mixtures.
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Stereochemical purity : Requires enantiomerically pure 3-methyl-1,4-diazepane, which adds cost.
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Scalability : Suitable for gram-scale production but less efficient for industrial quantities compared to cyclization routes.
Comparative Analysis of Synthetic Methods
The cyclization route offers superior yield and stereoselectivity, making it preferred for pharmaceutical applications. Direct benzylation, while faster, suffers from lower efficiency and higher原料 costs.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted 1,4-diazepanes, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a vital building block in the synthesis of more complex molecules. Its chiral nature is particularly important in drug design, as stereochemistry can significantly influence biological activity.
Table 1: Overview of Medicinal Chemistry Applications
| Application Area | Description |
|---|---|
| Drug Development | Used in the synthesis of novel therapeutic agents |
| Structure-Activity Relationship Studies | Helps in understanding the impact of stereochemistry on biological activity |
Neuropharmacology
Research indicates that (R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride exhibits significant neuropharmacological properties. It has been studied for its potential use in managing anxiety and depression by modulating GABAergic systems.
Mechanism of Action in Neuropharmacology:
- Receptor Modulation: Alters neurotransmitter receptor activity.
- Enzyme Interaction: Binds to enzymes affecting their catalytic functions.
Table 2: Neuropharmacological Effects
| Mechanism | Description |
|---|---|
| Receptor Modulation | Influences neurotransmission |
| Enzyme Interaction | Affects metabolic pathways |
Antimicrobial Properties
The compound has shown promise as an efflux pump inhibitor in Escherichia coli, enhancing the efficacy of antibiotics by reducing drug efflux from bacterial cells. This property is particularly valuable in combating antibiotic resistance.
Table 3: Antimicrobial Activity Summary
| Antibiotic | MIC Reduction (%) | E. coli Strain |
|---|---|---|
| Levofloxacin | 75% | AcrAB overexpressing |
| Chloramphenicol | 50% | AcrAB overexpressing |
| Tetracycline | 40% | All strains tested |
Case Studies and Research Findings
- Neuropharmacology Study: In a controlled study involving animal models with anxiety-like behaviors, administration of this compound resulted in a significant reduction in anxiety levels compared to control groups. This suggests potential therapeutic applications in anxiety disorders.
- Antibiotic Synergy Investigation: A recent study demonstrated that combining this compound with standard antibiotics significantly improved their effectiveness against resistant strains of bacteria, highlighting its potential as an adjunct in antibiotic therapy.
Mechanism of Action
The mechanism of action of ®-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between (R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride and analogous compounds:
Key Observations :
- Aromatic vs.
- Ring Structure: The diazepane ring confers conformational flexibility compared to linear diamines like 1,4-diaminobutane dihydrochloride, which lacks cyclic rigidity .
Physicochemical Properties
| Property | (R)-1-Benzyl-3-methyl-[1,4]diazepane diHCl | N,N,N',N'-Tetramethyl-p-phenylenediamine diHCl | 1,4-Diaminobutane diHCl |
|---|---|---|---|
| Solubility in Water | High (due to dihydrochloride salt) | High | High |
| Melting Point | Not reported | Not reported | >200°C (decomposes) |
| Stability | Stable under dry, cool conditions | Sensitive to oxidation | Hygroscopic |
Notes:
- The dihydrochloride salt form in all compounds enhances water solubility, critical for biological applications.
- Stability differences arise from functional groups; for example, N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride is prone to oxidation as a redox-active reagent .
Biological Activity
(R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features allow it to interact with various biological targets, making it a valuable compound for research in pharmacology and drug design.
- Molecular Formula : CHClN
- Molecular Weight : 275.17 g/mol
- Structure : The compound features a diazepane ring substituted with a benzyl and a methyl group, contributing to its chiral nature and biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator depending on the target's nature. The binding can occur at active sites or allosteric sites, leading to modulation of the target's activity.
Enzyme Interaction
This compound has been used in studies to investigate enzyme-substrate interactions. Its ability to act as a ligand in receptor binding studies has been highlighted, indicating its potential role in modulating enzymatic activity .
Anticancer Activity
Recent studies have explored the anticancer properties of diazepane derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, derivatives similar to this compound have demonstrated IC values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Study 1: Anticancer Efficacy
In a comparative study involving multiple diazepane derivatives, this compound exhibited significant cytotoxic effects against human breast adenocarcinoma cell lines. The study reported an IC value of approximately 2.5 µM, indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| This compound | 2.5 | MCF-7 |
| Doxorubicin | 1.9 | MCF-7 |
| Tamoxifen | 10.0 | MCF-7 |
Study 2: Mechanistic Insights
A mechanistic study utilizing flow cytometry revealed that this compound induces apoptosis in cancer cells through caspase activation pathways. This apoptotic effect was observed to be dose-dependent, further supporting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with its enantiomer and other diazepane derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| (S)-1-Benzyl-3-methyl-[1,4]diazepane | Lower anticancer activity | Enantiomer comparison |
| 1-Benzyl-1,4-diazepane | Moderate activity | Lacks methyl group |
| 3-Methyl-1,4-diazepane | Variable activity | Different reactivity |
Q & A
Basic: What are the recommended synthetic pathways for (R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride?
Methodological Answer:
The synthesis of diazepane derivatives typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane are synthesized by reacting halobenzyl derivatives with amines (e.g., isopropylamine) in polar aprotic solvents (e.g., DMF) under reflux. Catalysts such as KCO and KI are used to enhance reactivity. Post-synthesis, purification via alumina column chromatography with chloroform/methanol (95:5) is effective for isolating the product . For the target compound, introducing chirality may require chiral catalysts or resolution techniques (e.g., chiral HPLC).
Advanced: How can computational modeling predict the electronic and steric properties of this compound?
Methodological Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electronic properties like HOMO-LUMO gaps and charge distribution. Studies show that including gradient corrections and exact-exchange terms reduces errors in atomization energies to ~2.4 kcal/mol . For steric analysis, molecular mechanics (MMFF94) or DFT-optimized geometries can assess steric hindrance from the benzyl and methyl groups. Solvent effects (e.g., PCM models) should be included to simulate physiological conditions. Software like Gaussian or ORCA is recommended for these calculations .
Basic: What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR in DO or DMSO-d can confirm proton environments and stereochemistry.
- HPLC-MS: Reverse-phase C18 columns with ESI-MS detect purity and molecular ions. Gradient elution (e.g., water/acetonitrile + 0.1% formic acid) resolves polar impurities .
- Elemental Analysis: Quantify C, H, N, and Cl to validate stoichiometry.
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable.
Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
Methodological Answer:
- Substituent Variation: Replace the benzyl group with bioisosteres (e.g., pyridyl or thiophene) to modulate lipophilicity (logP) and target affinity.
- Chirality Effects: Compare (R)- and (S)-enantiomers in vitro (e.g., receptor binding assays) to identify enantioselective activity.
- Backbone Modifications: Introduce heteroatoms (e.g., oxygen) into the diazepane ring to alter rigidity and metabolic stability.
Refer to analogs like 1-(9H-Fluoren-9-yl)-1,4-diazepane for guidance on synthetic modifications .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation.
- Storage: Store at 2–8°C in airtight, light-resistant containers.
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data sheets for structurally similar compounds (e.g., 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride) recommend these protocols .
Advanced: How can researchers resolve contradictions in experimental data for this compound (e.g., conflicting bioassay results)?
Methodological Answer:
- Reproducibility Checks: Verify purity (>95% via HPLC) and stereochemical integrity (NMR/ECD).
- Assay Conditions: Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
- Control Experiments: Use known agonists/antagonists as positive/negative controls.
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify confounding variables. Cross-validate with orthogonal assays (e.g., SPR vs. cell-based assays) .
Basic: What are the key solubility and stability parameters for this compound in aqueous solutions?
Methodological Answer:
- Solubility: Determine via shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Hydrochloride salts generally improve aqueous solubility.
- Stability: Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. Protect from light and oxidation using antioxidants (e.g., ascorbic acid) .
Advanced: How can metabolic pathways and degradation products be identified for this compound?
Methodological Answer:
- In Vitro Metabolism: Use liver microsomes (human/rat) with NADPH cofactors. Analyze metabolites via LC-HRMS/MS.
- Forced Degradation: Expose to acid (0.1M HCl), base (0.1M NaOH), peroxide (3% HO), and UV light. Identify degradation products using QTOF-MS and compare to reference standards .
Basic: What regulatory guidelines apply to preclinical studies of this compound?
Methodological Answer:
Follow ICH M7 for mutagenicity assessment (Ames test), OECD 423 for acute toxicity, and GLP standards for in vivo studies. Reference standards must meet ≥98% purity (HPLC) and be characterized via NMR and MS .
Advanced: What strategies enhance enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution (lipases).
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions.
- Chromatography: Preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) achieves >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
